molecular formula C5H9NO B12578451 4,5-Dimethyl-2,5-dihydro-1,3-oxazole CAS No. 192332-01-7

4,5-Dimethyl-2,5-dihydro-1,3-oxazole

Cat. No.: B12578451
CAS No.: 192332-01-7
M. Wt: 99.13 g/mol
InChI Key: ZPSBUXOBMVGCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-2,5-dihydro-1,3-oxazole is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom This compound is characterized by its two methyl groups attached to the 4th and 5th positions of the oxazole ring, making it a dimethyl derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2,5-dihydro-1,3-oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® .

Industrial Production Methods: In industrial settings, the synthesis can be optimized using flow chemistry techniques. For instance, the cyclodehydration of β-hydroxy amides can be carried out in a packed reactor containing commercial manganese dioxide. This method offers advantages such as improved safety profiles and higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding oxazole.

    Substitution: It can participate in substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Major Products:

    Oxidation: The major product is the corresponding oxazole.

    Substitution: Depending on the reagents and conditions, various substituted oxazoles can be formed.

Scientific Research Applications

4,5-Dimethyl-2,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2,5-dihydro-1,3-oxazole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

  • 2,4,5-Trimethyl-2,5-dihydro-1,3-oxazole
  • 4,5-Dihydro-2,5-dimethyloxazole
  • 2,5-Dimethyl-4,5-dihydro-1,3-oxazole

Comparison: 4,5-Dimethyl-2,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

192332-01-7

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

4,5-dimethyl-2,5-dihydro-1,3-oxazole

InChI

InChI=1S/C5H9NO/c1-4-5(2)7-3-6-4/h5H,3H2,1-2H3

InChI Key

ZPSBUXOBMVGCGO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NCO1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.